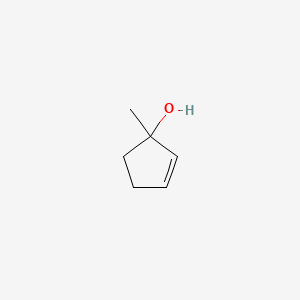

1-Methylcyclopent-2-en-1-ol

Cat. No. B8748489

Key on ui cas rn:

40459-88-9

M. Wt: 98.14 g/mol

InChI Key: DDZQTCKHBSEICB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the required amount was removed in a round bottom flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with a stirbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Linalool was transferred via syringe into the RBF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vigorous bubbling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The bubbling continued for 30-45 minutes

|

|

Duration

|

37.5 (± 7.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once bubbling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled into the reaction mixture for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1H NMR of the crude reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(−78° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After transfer the product was sealed under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored at room temperature

|

Outcomes

Product

Details

Reaction Time |

30 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C=CCC1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the required amount was removed in a round bottom flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with a stirbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Linalool was transferred via syringe into the RBF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vigorous bubbling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The bubbling continued for 30-45 minutes

|

|

Duration

|

37.5 (± 7.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once bubbling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled into the reaction mixture for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1H NMR of the crude reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(−78° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After transfer the product was sealed under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored at room temperature

|

Outcomes

Product

Details

Reaction Time |

30 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C=CCC1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the required amount was removed in a round bottom flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with a stirbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Linalool was transferred via syringe into the RBF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vigorous bubbling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The bubbling continued for 30-45 minutes

|

|

Duration

|

37.5 (± 7.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once bubbling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled into the reaction mixture for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1H NMR of the crude reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(−78° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After transfer the product was sealed under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stored at room temperature

|

Outcomes

Product

Details

Reaction Time |

30 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C=CCC1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(O)(C)CCC=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |